4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-2-phenyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
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Description
4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-2-phenyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a useful research compound. Its molecular formula is C22H16N4O4S and its molecular weight is 432.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 432.08922618 g/mol and the complexity rating of the compound is 1000. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biochemical Analysis
Biochemical Properties
4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-2-phenyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with HIV-1 integrase, an enzyme crucial for the integration of viral DNA into the host genome . The interaction involves the chelation of a Mg²⁺ ion by the keto oxygen atom at position C-4 and the nitrogen atom of the thiadiazole ring, which is essential for the enzyme’s activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been studied extensively. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the replication of HIV-1 in Hela cell cultures, indicating its potential as an antiviral agent .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of HIV-1 integrase, inhibiting its activity by chelating the Mg²⁺ ion required for the enzyme’s function . This inhibition prevents the integration of viral DNA into the host genome, thereby blocking viral replication.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits moderate inhibitory properties against HIV-1, while higher doses may lead to toxic or adverse effects . It is essential to determine the optimal dosage to maximize the compound’s therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s effects on metabolic flux and metabolite levels are crucial for understanding its overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . Understanding these interactions is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Properties
IUPAC Name |
1,1-dioxo-4-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-2-phenyl-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O4S/c27-21-14-16(23-20-12-6-7-13-24(20)21)15-25-18-10-4-5-11-19(18)31(29,30)26(22(25)28)17-8-2-1-3-9-17/h1-14H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIBNSFPVFWGIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=O)N5C=CC=CC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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